PF-03463275
描述
PF-3463275, also known as PF-03463275, is a small molecule drug that was initially developed by Pfizer Inc. It is a glycine transporter 1 inhibitor, which means it inhibits the glycine transporter 1. This compound has been investigated for its potential therapeutic effects in treating cognitive dysfunction and schizophrenia .
准备方法
合成路线和反应条件
PF-3463275 的合成涉及多个步骤,包括核心结构的形成和各种官能团的引入。详细的合成路线和反应条件属于专有信息,未公开发布。据悉,该化合物通过一系列化学反应合成,涉及使用特定试剂和催化剂 .
工业生产方法
PF-3463275 的工业生产方法也是专有的。通常,这种生产涉及将实验室合成过程扩大到工业规模,确保反应条件优化以进行大规模生产,同时保持最终产品的纯度和产率 .
化学反应分析
反应类型
PF-3463275 会经历各种类型的化学反应,包括:
氧化: 该反应涉及向化合物中添加氧气或去除氢。
还原: 该反应涉及向化合物中添加氢或去除氧。
取代: 该反应涉及用另一个官能团取代一个官能团.
常用试剂和条件
PF-3463275 反应中常用的试剂包括氧化剂、还原剂和各种催化剂。具体的条件,如温度、压力和溶剂,取决于正在进行的反应类型 .
主要生成物
PF-3463275 反应中形成的主要产物取决于所用的具体反应条件和试剂。例如,氧化反应可能会生成 PF-3463275 的氧化衍生物,而还原反应可能会生成还原衍生物 .
科学研究应用
化学: 作为甘氨酸转运蛋白1抑制剂,PF-3463275 用于研究甘氨酸转运蛋白在各种化学过程中的作用。
生物学: PF-3463275 用于研究认知障碍和精神分裂症的生物学机制。
作用机制
PF-3463275 通过抑制甘氨酸转运蛋白1发挥作用。这种抑制导致突触间隙中甘氨酸浓度升高,进而增强了 N-甲基-D-天冬氨酸受体的激活。这种机制被认为有助于该化合物在治疗认知障碍和精神分裂症方面的潜在治疗作用 .
相似化合物的比较
PF-3463275 在其对甘氨酸转运蛋白1的特异性抑制方面是独一无二的。类似的化合物包括其他甘氨酸转运蛋白抑制剂,例如:
- ALX-5407
- SSR504734
- 肌氨酸
这些化合物也抑制甘氨酸转运蛋白,但它们的 选择性、效力和药代动力学特性可能有所不同 .
结论
PF-3463275 是一种很有前途的化合物,在治疗认知障碍和精神分裂症方面具有潜在应用。其独特的作用机制和对甘氨酸转运蛋白 1 的特异性抑制使其成为科学研究和治疗开发中宝贵的工具。
属性
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN4O/c1-23-7-13-14(8-23)15(13)9-25(19(26)18-10-24(2)11-22-18)6-12-3-4-17(21)16(20)5-12/h3-5,10-11,13-15H,6-9H2,1-2H3/t13-,14+,15? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLOBHXXQOZRKK-YIONKMFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C2CN(CC3=CC(=C(C=C3)F)Cl)C(=O)C4=CN(C=N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@H](C1)C2CN(CC3=CC(=C(C=C3)F)Cl)C(=O)C4=CN(C=N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173239-39-8 | |
Record name | PF-03463275 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173239398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-03463275 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11993 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-03463275 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U6T9EE6UX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。